

## Biocompatibility and toxicity of IR-820 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IR-820    |           |
| Cat. No.:            | B15555252 | Get Quote |

An In-Depth Technical Guide to the In Vivo Biocompatibility and Toxicity of IR-820

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biocompatibility and toxicity profile of **IR-820**, a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including fluorescence imaging and photothermal therapy (PTT). Understanding the safety, distribution, and clearance of this agent is critical for its translation from preclinical research to clinical practice.

## **Executive Summary**

IR-820 is generally considered to have good biocompatibility in vivo.[1] Studies in animal models, primarily mice, indicate negligible systemic toxicity at therapeutic doses.[2] Histopathological analyses of major organs following administration have shown no significant damage.[3][4] The dye is cleared from the body through both hepatobiliary and renal pathways and does not appear to have long-term accumulation.[2][5] While free IR-820 exhibits dosedependent cytotoxicity, especially upon laser irradiation for photothermal therapy, its encapsulation in nanocarriers like PLGA nanoparticles or complexation with albumin significantly improves its biocompatibility and safety profile.[3][6][7] The primary mechanism of cell death induced by IR-820-mediated PTT is apoptosis, a preferred pathway over necrosis.[6]

## **Biocompatibility and Systemic Toxicity Assessment**



In vivo studies consistently demonstrate that **IR-820** has a favorable safety profile. Toxicological analyses involving blood tests and histological examinations of major organs have been conducted to assess its systemic effects.

## **Histopathological Analysis**

Multiple studies have reported no significant histopathological abnormalities or damage in major organs of mice treated with **IR-820**. Following intravenous or oral administration, organs including the heart, liver, spleen, lungs, and kidneys were collected at various time points (e.g., 1, 7, 14, and 28 days) and subjected to hematoxylin and eosin (H&E) staining.[2][3][4] The results showed no discernible tissue damage compared to control groups treated with phosphate-buffered saline (PBS), confirming the high biocompatibility of **IR-820** and its albumin complexes in vivo.[3][4]

### **Hematological and Serum Biochemistry Analysis**

Blood analysis is a critical component of in vivo toxicity assessment. In a study where mice were intravenously injected with **IR-820** (0.5 mg/mL, 200  $\mu$ L), blood samples were collected 1 day and 28 days post-injection for routine examination and tests of hepatic and renal functions. [2][8] The results indicated that **IR-820** caused negligible toxicity in vivo.[2]

# In Vitro and In Vivo Cytotoxicity

The toxicity of **IR-820** is highly dependent on its formulation (free dye vs. encapsulated) and the presence of an external stimulus like a NIR laser.

## **Cytotoxicity in the Absence of Light**

In standard MTT assays, free **IR-820** shows concentration-dependent cytotoxicity. For instance, in MCF-7 breast cancer cells, free **IR-820** at a concentration of 65  $\mu$ M resulted in a cell viability of only 42% after 48 hours.[6][7] However, when encapsulated in PLGA nanoparticles, the same concentration of **IR-820** showed significantly improved biocompatibility, with cell viability remaining at approximately 80%.[6][7] Similarly, studies using 3T3-L1 and 4T1 cells showed that cell viability remained above 80% even at a 9  $\mu$ M concentration of **IR-820** or its albumin complex, indicating good biocompatibility at lower doses.[3]

## **Phototoxicity and Mechanism of Cell Death**



The primary therapeutic application of **IR-820** is photothermal therapy, where it absorbs NIR light and converts it into heat to ablate cancer cells. Upon irradiation with an 808 nm or similar NIR laser, **IR-820**'s cytotoxic effects are dramatically enhanced.

- Photothermal Effect: In solution, **IR-820** can rapidly increase the temperature above the lethal threshold for cancer cells (~49°C).[2] An aqueous solution of **IR-820** (500 μg/mL) irradiated with a 793 nm laser (0.5 W/cm²) can reach 55°C within 4 minutes.[2]
- Mechanism of Cell Death: The cell death induced by IR-820 mediated PTT is primarily through apoptosis.[6][7] This is a significant advantage over necrosis, which can trigger inflammatory responses and promote tumor recurrence.[6] Hoechst 33342 and propidium iodide (PI) staining have confirmed that cells treated with IR-820 nanoparticles and a laser undergo both apoptosis and necrosis.[9]

## Pharmacokinetics, Biodistribution, and Clearance

The behavior of **IR-820** in the body—its circulation time, organ accumulation, and excretion—is crucial for its efficacy and safety.

#### Interaction with Serum Albumin

Upon entering the bloodstream, **IR-820** readily binds to serum proteins, particularly albumin. [10][11] This interaction is significant as it enhances the dye's fluorescence quantum yield and photostability.[2][3] The formation of these protein-sized "nanoparticles" prevents the aggregation-caused quenching (ACQ) effect often seen with organic dyes in aqueous solutions and improves its properties for in vivo imaging.[2][5]

#### **Biodistribution**

Following intravenous injection, **IR-820** distributes throughout the body, with notable accumulation in the liver, kidneys, and gut.[2] In tumor-bearing mice, **IR-820** also accumulates in tumor tissue, likely due to the enhanced permeability and retention (EPR) effect.[3][12] Ex vivo imaging of dissected organs confirms high fluorescence signals in the liver and kidneys, indicating these are the primary organs involved in its clearance.[3][13]

#### **Clearance and Excretion**



**IR-820** is effectively cleared from the body via both the hepatobiliary (feces) and renal (urine) systems.[2] Long-term studies tracking the fluorescence signal in major organs showed that after approximately five weeks, almost no signal could be detected, indicating that **IR-820** does not accumulate long-term in the body and is eventually excreted completely.[2][5]

#### **Data Presentation**

Table 1: In Vitro Cytotoxicity of IR-820 Formulations

| Cell Line | Formulati<br>on    | Concentr<br>ation              | Incubatio<br>n Time (h) | Viability<br>(%) | Laser<br>Irradiatio<br>n | Referenc<br>e |
|-----------|--------------------|--------------------------------|-------------------------|------------------|--------------------------|---------------|
| MCF-7     | Free IR-<br>820    | 65 μΜ                          | 48                      | ~42%             | No                       | [6],[7]       |
| MCF-7     | IR-820<br>PLGA NPs | 200 μg/mL<br>(equiv. 65<br>μΜ) | 48                      | >80%             | No                       | [6],[7]       |
| 4T1       | Free IR-<br>820    | 9 μΜ                           | 24                      | >80%             | No                       | [3]           |
| 3T3-L1    | Free IR-<br>820    | 9 μΜ                           | 24                      | >80%             | No                       | [3]           |
| MCF-7     | Free IR-<br>820    | 60 μΜ                          | 24                      | ~56%             | Yes (14.1<br>W/cm²)      | [6]           |
| MCF-7     | IR-820<br>PLGA NPs | 60 μΜ                          | 24                      | ~42%             | Yes (14.1<br>W/cm²)      | [6]           |

**Table 2: Summary of In Vivo Administration and Dosing** 



| Animal<br>Model                     | Administrat<br>ion Route        | Formulation           | Dose                 | Purpose                           | Reference |
|-------------------------------------|---------------------------------|-----------------------|----------------------|-----------------------------------|-----------|
| ICR Mice                            | Intravenous                     | Free IR-820<br>in PBS | 0.5 mg/mL,<br>200 μL | Biodistribution & Toxicity        | [2]       |
| BALB/c Nude<br>Mice                 | Intramuscular                   | Free IR-820<br>in PBS | 2 mg/mL, 100<br>μL   | Photothermal<br>Therapy           | [2]       |
| 4T1 Tumor<br>Mice                   | Intravenous                     | Free IR-820           | 150 μL, 75<br>μΜ     | NIR-II<br>Imaging                 | [3]       |
| Kunming<br>Mice                     | Oral                            | IR-820-HSA<br>Complex | 400 μL, 7.5<br>μΜ    | GI Tract<br>Imaging &<br>Toxicity | [3]       |
| Hairless<br>SKH1/SKH1<br>Mice       | Intravenous/I<br>ntraperitoneal | Free IR-820<br>in PBS | 100 μL, 0.2<br>mM    | Pharmacokin etics                 | [11]      |
| Orthotopic<br>Breast<br>Cancer Mice | Intravenous                     | Tf-<br>IR820@Lipo     | 20 mg/kg             | Photodynami<br>c Therapy          | [14]      |

# Experimental Protocols Protocol for In Vivo Toxicity and Biocompatibility Assessment

This protocol outlines the steps for evaluating the systemic toxicity of IR-820 in a mouse model.

- Animal Grouping: Randomly divide mice (e.g., ICR mice) into a treatment group and a control group (n=6 per group).[2]
- Administration: Administer IR-820 solution (e.g., 0.5 mg/mL in 1x PBS, 200 μL) to the treatment group via intravenous tail vein injection.[2] The control group receives an equal volume of 1x PBS.[2]



- Blood Collection: At designated time points (e.g., 1 day and 28 days post-injection), collect blood samples from a subset of mice (n=3) from each group.[2][8]
- Blood Analysis: Perform a complete blood count (CBC) for routine hematological examination and serum biochemistry tests to evaluate hepatic (e.g., ALT, AST) and renal (e.g., BUN, creatinine) functions.[2]
- Histopathological Analysis: At the end of the study period (e.g., 14 or 28 days), euthanize the remaining mice.[4]
- Organ Harvesting: Dissect and collect major organs (heart, liver, spleen, lungs, kidneys).[4]
- Tissue Fixation: Fix the harvested organs in a 10% formalin or 4% formaldehyde solution.[2] [4]
- Tissue Processing: Process the fixed tissues routinely into paraffin-embedded blocks.[2]
- Staining: Section the paraffin blocks and stain with hematoxylin and eosin (H&E).[2][4]
- Microscopic Examination: Image the stained sections under an inverted optical microscope and examine for any signs of pathological damage or abnormalities.

#### Protocol for In Vivo Photothermal Therapy (PTT)

This protocol describes the procedure for evaluating the efficacy of **IR-820**-mediated PTT in a subcutaneous tumor model.

- Tumor Model Establishment: Establish subcutaneous tumors on mice (e.g., BALB/c nude mice) by injecting cancer cells. Allow tumors to grow to a specific volume (e.g., ~120 mm³).
   [2]
- Animal Grouping: Divide mice into four groups (n=5 per group): (1) PBS only, (2) PBS + Laser, (3) IR-820 only, (4) IR-820 + Laser.[2]
- Administration: Inject IR-820 solution (e.g., 2 mg/mL in PBS, 100  $\mu$ L) or PBS intramuscularly near the tumor site.[2][8]



- Laser Irradiation: After a specific accumulation time (e.g., 48 hours), anesthetize the mice in groups 2 and 4.[2] Irradiate the tumor site with a NIR laser (e.g., 793 nm, 2 W/cm²) for a set duration (e.g., 10 minutes).[2][8]
- Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an IR thermal camera.[2]
- Tumor Growth Monitoring: Measure the tumor volume (Volume = length × width² / 2) every few days for the duration of the study (e.g., 16 days).[2]
- Data Analysis: Plot tumor growth curves for each group to evaluate the therapeutic efficacy. At the end of the study, photograph the mice and tumors.[2]

## **Visualizations**

## **Experimental Workflow for In Vivo Assessment**





Click to download full resolution via product page

Caption: Workflow for in vivo biocompatibility and PTT assessment of IR-820.



## **IR-820** Biodistribution and Clearance Pathway



Click to download full resolution via product page

Caption: Biodistribution and primary clearance pathways of IR-820 in vivo.



## **Signaling Pathway for PTT-Induced Apoptosis**



Click to download full resolution via product page

Caption: Proposed mechanism of IR-820 mediated PTT leading to apoptosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational synthesis of IR820–albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00449F [pubs.rsc.org]
- 4. Rational synthesis of IR820—albumin complex for NIR-II fluorescence imaging-guided surgical treatment of tumors and gastrointestinal obstruction PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. IR 820 stabilized multifunctional polycaprolactone glycol chitosan composite nanoparticles for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05997F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Near-Infrared Imaging of Injured Tissue in Living Subjects using IR-820 PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of transferrin-modified IR820-loaded liposomes and its effect on photodynamic therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Biocompatibility and toxicity of IR-820 in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555252#biocompatibility-and-toxicity-of-ir-820-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com